molecular formula C21H27ClN2O2S B4660084 1-(4-Tert-butylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine

1-(4-Tert-butylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine

Cat. No.: B4660084
M. Wt: 407.0 g/mol
InChI Key: VTQGZZBIWPDASG-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a tert-butylbenzenesulfonyl group and a 5-chloro-2-methylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the tert-butylbenzenesulfonyl and 5-chloro-2-methylphenyl groups. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the sulfonyl and phenyl groups onto the piperazine ring.

    Catalytic hydrogenation: This step may be employed to reduce any intermediate compounds to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(4-Tert-butylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the chloro and methyl groups.

    1-(4-Methylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine: Similar structure but has a methyl group instead of a tert-butyl group.

Uniqueness

1-(4-Tert-butylbenzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine is unique due to the presence of both the tert-butylbenzenesulfonyl and 5-chloro-2-methylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-16-5-8-18(22)15-20(16)23-11-13-24(14-12-23)27(25,26)19-9-6-17(7-10-19)21(2,3)4/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQGZZBIWPDASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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